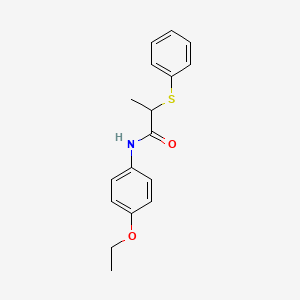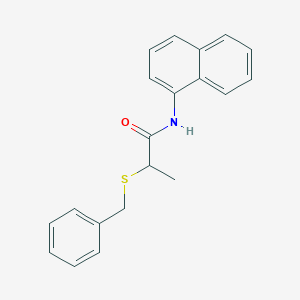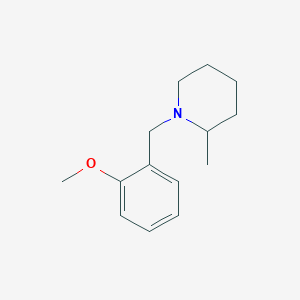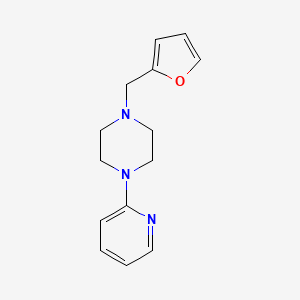![molecular formula C22H20N2O2S B4972056 N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)
N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide, commonly known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) family proteins. ABT-737 has been extensively studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells by disrupting the anti-apoptotic function of BCL-2 family proteins.
Wirkmechanismus
ABT-737 selectively targets N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide family proteins, which are key regulators of apoptosis. This compound family proteins can be divided into two groups: anti-apoptotic proteins, such as this compound and BCL-XL, and pro-apoptotic proteins, such as BAX and BAK. ABT-737 binds to the hydrophobic groove of anti-apoptotic proteins, which prevents them from inhibiting apoptosis. This leads to the activation of pro-apoptotic proteins, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, ABT-737 has been shown to have synergistic effects when used in combination with other chemotherapeutic agents, such as paclitaxel and cisplatin. ABT-737 has also been shown to be effective against leukemia and lymphoma in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ABT-737 is its selectivity for N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide family proteins. This allows for targeted inhibition of anti-apoptotic proteins, which can lead to the induction of apoptosis in cancer cells. However, one of the limitations of ABT-737 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, ABT-737 has been shown to have limited efficacy against certain types of cancer, such as pancreatic cancer.
Zukünftige Richtungen
There are several future directions for research on ABT-737. One area of focus is the development of more potent and selective inhibitors of N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide family proteins. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to ABT-737. In addition, there is ongoing research on the combination of ABT-737 with other chemotherapeutic agents, as well as the development of new delivery methods for ABT-737.
Synthesemethoden
ABT-737 was first synthesized in 2005 by Abbott Laboratories. The synthesis of ABT-737 involves a multi-step process that includes the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride, which is then reacted with N-(3-aminophenyl) acetamide to form N-(3-nitrobenzoyl)-N-(3-acetylamino)phenylacetamide. This compound is then reduced to N-(3-amino)phenyl-N-(3-acetylamino)benzamide, which is then reacted with benzyl mercaptan to form ABT-737.
Wissenschaftliche Forschungsanwendungen
ABT-737 has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. ABT-737 works by binding to the hydrophobic groove of N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide family proteins, which prevents them from inhibiting apoptosis. This leads to the induction of apoptosis in cancer cells, which ultimately results in their death.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-benzylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-16(25)23-18-10-7-11-19(14-18)24-22(26)20-12-5-6-13-21(20)27-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJROPYSSCILQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971985.png)
![4,4'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4971994.png)
![N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide](/img/structure/B4972005.png)

![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)

![2'-(methylthio)-5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazoline] hydroiodide](/img/structure/B4972031.png)
![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)


![6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4972073.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B4972074.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)